4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide
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Overview
Description
SZM-1209 is a potent and specific inhibitor of receptor-interacting serine/threonine kinase 1 (RIPK1). It has shown significant efficacy in inhibiting necroptosis, a form of programmed cell death, and has therapeutic potential in treating systemic inflammatory response syndrome (SIRS) and acute lung injury (ALI) .
Preparation Methods
SZM-1209 is synthesized through a series of chemical reactions involving the formation of benzothiazole derivatives. The synthetic route typically involves the reaction of 2-aminothiophenol with various substituted benzoyl chlorides to form benzothiazole intermediates. These intermediates are then further reacted with other reagents to form the final compound . Industrial production methods for SZM-1209 involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity .
Chemical Reactions Analysis
SZM-1209 undergoes several types of chemical reactions, including:
Oxidation: SZM-1209 can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced derivatives.
Substitution: SZM-1209 can undergo substitution reactions, particularly at the benzothiazole ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SZM-1209 has a wide range of scientific research applications:
Chemistry: SZM-1209 is used as a tool compound to study the inhibition of RIPK1 and its role in necroptosis.
Biology: The compound is used to investigate the molecular mechanisms of cell death and inflammation.
Medicine: SZM-1209 has shown potential in treating inflammatory diseases such as SIRS and ALI by inhibiting necroptosis
Mechanism of Action
SZM-1209 exerts its effects by selectively binding to the ATP-binding site of RIPK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as RIPK3 and mixed lineage kinase domain-like protein (MLKL), which are essential for the execution of necroptosis . By blocking this pathway, SZM-1209 effectively reduces cell death and inflammation in various disease models .
Comparison with Similar Compounds
SZM-1209 is unique in its high specificity and potency as a RIPK1 inhibitor. Similar compounds include:
Necrostatin-1: Another RIPK1 inhibitor, but with lower specificity and potency compared to SZM-1209.
GSK’963: A potent RIPK1 inhibitor with similar efficacy but different chemical structure.
Compound 41: A benzothiazole derivative with high anti-necroptotic activity, similar to SZM-1209
SZM-1209 stands out due to its superior pharmacokinetic properties and higher efficacy in preclinical models .
Properties
Molecular Formula |
C31H29F5N4O5S2 |
---|---|
Molecular Weight |
696.7 g/mol |
IUPAC Name |
4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H29F5N4O5S2/c1-2-47(43,44)40-20-8-6-18(7-9-20)29(42)39-30-38-25-15-23(33)26(16-27(25)46-30)45-21-10-11-22(32)24(14-21)37-28(41)13-17-4-3-5-19(12-17)31(34,35)36/h3-5,10-12,14-16,18,20,40H,2,6-9,13H2,1H3,(H,37,41)(H,38,39,42) |
InChI Key |
GNCSJDDZYVYRGS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)F |
Origin of Product |
United States |
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